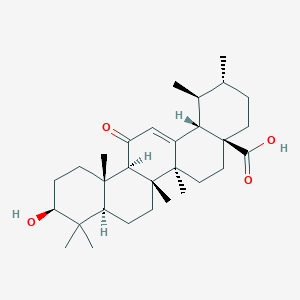![molecular formula C18H10ClF3N4 B3033622 7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylpyrazolo[1,5-a]pyrimidine CAS No. 1092345-56-6](/img/structure/B3033622.png)
7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylpyrazolo[1,5-a]pyrimidine
Vue d'ensemble
Description
The compound "7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylpyrazolo[1,5-a]pyrimidine" is a derivative of the pyrazolo[1,5-a]pyrimidine class, which is known for its potential biological activities. The presence of a trifluoromethyl group and a chloro-substituted pyridinyl moiety suggests that this compound could exhibit unique chemical and physical properties, as well as biological activities.
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the reaction of aminopyrazoles with diketones or similar precursors. For instance, the synthesis of 7-trifluoromethylpyrazolo[1,5-a]pyrimidines has been achieved by reacting 3(5)-aminopyrazoles with 1,3-diketones containing a CF3 group . The synthesis of related compounds, such as 7-alkylaminopyrazolo[1,5-a]pyrimidines, involves the preparation of 7-chloro precursors from 7-hydroxy analogues, which are obtained via condensation of 3-aminopyrazoles with various esters . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives can be confirmed using single-crystal X-ray analysis, as demonstrated for 8-bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines . The presence of halogen functionalities, such as chloro and trifluoromethyl groups, can influence the stability and reactivity of these compounds. For example, C-5 unsubstituted triazolopyrimidines are prone to ring isomerization, while C-5-substituted analogues are more stable .
Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidine derivatives can undergo various chemical reactions, including Dimroth rearrangement, palladium-catalyzed cross-couplings, and Buchwald–Hartwig amination . These reactions allow for the diversification of the pyrimidine nucleus, making these compounds versatile synthetic intermediates. The presence of a trifluoromethyl group can also influence the reactivity and chemical shifts in NMR spectra, as seen in the synthesis of 7-trifluoromethylpyrazolo[1,5-a]pyrimidines .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives are influenced by their substituents. For example, the introduction of a trifluoromethyl group can affect the chemical shifts in NMR spectra . The crystal structures of related compounds, such as 7-(arylamino)-5-methyl-2-(trifluoromethyl)-[1,2,4]-triazolo-[1,5-a]pyrimidines, reveal that intermolecular interactions, including hydrogen bonding and π-π interactions, play a significant role in the arrangement of molecules . These interactions can also influence the solubility, melting point, and other physical properties of the compound.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Techniques : Pyrazolo[1,5-a]pyrimidine derivatives, including 7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylpyrazolo[1,5-a]pyrimidine, have been synthesized using various methods. For example, a study by (Atta, 2011) details the synthesis of pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines, a closely related compound, from 5-aryl-7-hydrazino-2-phenylpyrazolo[1,5-c]pyrimidines.
Molecular and Crystal Structure : The molecular and crystal structures of pyrazolo[1,5-a]pyrimidine derivatives have been studied in depth. For instance, (Lu Jiu-fu et al., 2015) synthesized and analyzed the crystal structure of a similar compound, providing insights into its geometric configuration.
Regioselective Synthesis : Studies like the one conducted by (Drev et al., 2014) explore the regioselective synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxamides, indicating the possibilities of creating various derivatives and functional groups, including the trifluoromethyl group.
Biological and Pharmacological Studies
Anticancer Activity : Research like (Jismy et al., 2021) and (Aggarwal et al., 2014) have evaluated the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, suggesting their applicability in medicinal chemistry and drug design.
Antibacterial and Antimicrobial Properties : The antibacterial and antimicrobial effects of pyrazolo[1,5-a]pyrimidines have been a subject of research. For example, (Rostamizadeh et al., 2013) synthesized derivatives and evaluated their antibacterial activity.
Anti-Inflammatory Activity : Compounds like 7-trifluoromethylpyrazolo[1,5-a]pyrimidines have been studied for their anti-inflammatory properties, as seen in (Snieckus et al., 2015) and (Aggarwal et al., 2014).
Propriétés
IUPAC Name |
7-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClF3N4/c19-13-8-12(18(20,21)22)10-24-17(13)15-6-7-23-16-9-14(25-26(15)16)11-4-2-1-3-5-11/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUFATWFARAMFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=CC=NC3=C2)C4=C(C=C(C=N4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClF3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylpyrazolo[1,5-a]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-{[(3,4-difluorophenyl)carbamoyl]methyl}carbamate](/img/structure/B3033539.png)
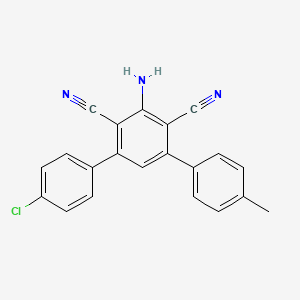
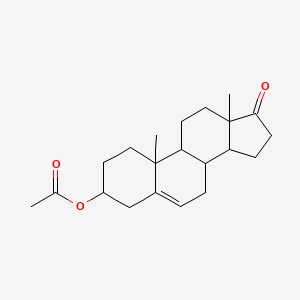
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[4-(1,3-benzodioxol-5-yloxy)-2-butynyl]piperazinium dichloride](/img/structure/B3033543.png)
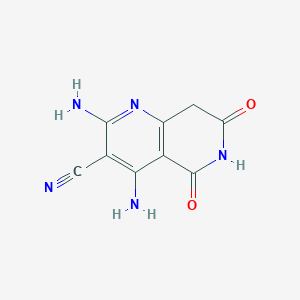
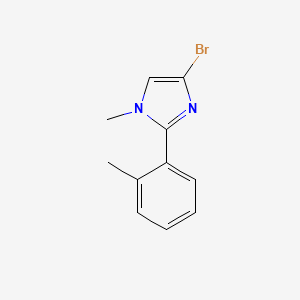
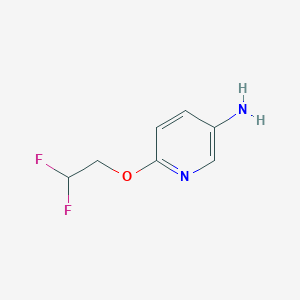
![N-methyl-N-[2-(4-nitrobenzenesulfonamido)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethenimidamide hydroiodide](/img/structure/B3033552.png)
![2-{[(4-Chlorophenyl)methyl]sulfanyl}-1,4,5,6-tetrahydropyrimidine hydrobromide](/img/structure/B3033553.png)
![4-[5-(2,4-dichlorophenyl)-1-(2-nitrobenzenesulfonyl)-1H-pyrazol-3-yl]piperidine hydrochloride](/img/structure/B3033555.png)


![1-[(3,4-Dimethoxyphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B3033561.png)
